cis-3-Methyl-cyclopentylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,3S)-3-methylcyclopentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-5-2-3-6(7)4-5/h5-6H,2-4,7H2,1H3/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSSDLSVHUCRFI-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Cis 3 Methyl Cyclopentylamine and Its Derivatives
Stereoselective Synthesis Routes
Stereoselective synthesis aims to produce a specific stereoisomer of a product from a starting material. For cis-3-Methyl-cyclopentylamine, the key challenges are the controlled introduction of the methyl group and the amine group with the desired cis relationship on the cyclopentane (B165970) ring. The following sections explore two major strategies to achieve this: a Grignard reaction-based approach and a catalytic hydrogenation approach.
A foundational strategy for carbon-carbon bond formation, the Grignard reaction, can be adapted to control stereochemistry in cyclic systems. organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com This approach typically begins with a ketone and uses an organomagnesium halide to introduce an alkyl group. For the synthesis of this compound, the starting material is 3-methyl-cyclopentanone. The Grignard reaction introduces a second methyl group, forming an intermediate alcohol, which is then converted to the amine.
The stereochemical outcome of the Grignard reaction on a substituted cycloalkanone is often dictated by steric hindrance. In the case of 3-methyl-cyclopentanone, the pre-existing methyl group at the C3 position creates a sterically hindered environment on one face of the cyclopentanone (B42830) ring. The incoming nucleophile, in this case, the methylmagnesium bromide (CH₃MgBr), will preferentially attack the carbonyl carbon from the less hindered face.
This approach, known as substrate-controlled stereoselection, leads to the formation of the trans-alcohol (1,3-dimethyl-cyclopentanol) as the major product. The bulky methyl group at C3 directs the attack of the Grignard reagent to the opposite side of the ring. While ketones are generally more reactive than esters, steric hindrance around the carbonyl group can significantly reduce its reactivity, allowing for chemoselective reactions in some cases. reddit.com
Once the intermediate alcohol (3-methyl-cyclopentanol) is formed, it must be converted into the target amine. nist.govnih.govresearchgate.net A common and stereospecific method for this transformation involves a two-step sequence that results in an inversion of stereochemistry.
Activation of the Hydroxyl Group : The alcohol is first converted into a good leaving group. This is typically achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270). This reaction forms a tosylate or mesylate ester, respectively, without altering the stereocenter at the carbon atom bearing the oxygen. chegg.comchegg.com
Nucleophilic Substitution : The resulting tosylate or mesylate is then subjected to nucleophilic substitution with an amine source. A common method is to use sodium azide (B81097) (NaN₃) followed by reduction (e.g., with LiAlH₄ or H₂/Pd). This substitution proceeds via an SN2 mechanism, which involves a backside attack by the nucleophile (azide). This backside attack inverts the stereochemistry at the carbon center. Subsequent reduction of the azide yields the amine without affecting the newly established stereocenter.
Therefore, starting from the trans-alcohol produced in the Grignard step, the SN2 displacement with azide and subsequent reduction yields the final this compound product. This sequence effectively translates the initial substrate-controlled Grignard addition into the desired cis product.
An alternative, more direct route is the reductive amination of 3-methyl-cyclopentanone. researchgate.netnih.govgoogle.com This one-pot reaction involves the formation of an intermediate imine by reacting the ketone with an amine (e.g., ammonia), followed by in-situ reduction with a reducing agent like sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com The stereoselectivity of this reaction depends on the direction of the hydride attack on the imine. Often, the hydride adds to the less hindered face, but the final cis/trans ratio can be highly dependent on the specific substrate, reagents, and reaction conditions. nih.govorganic-chemistry.org
Asymmetric catalytic hydrogenation is a powerful tool for establishing stereocenters with high enantioselectivity. This method is particularly effective for the reduction of prochiral olefins, ketones, and imines. In the context of synthesizing this compound, this approach would typically involve the asymmetric hydrogenation of an imine precursor derived from 3-methyl-cyclopentanone.
The success of asymmetric hydrogenation hinges on the use of a chiral catalyst. Transition metal complexes, particularly those of rhodium, ruthenium, and iridium, paired with chiral phosphine (B1218219) ligands are widely used. acs.org One of the most successful and versatile classes of ligands is BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). researchgate.net
A rhodium-BINAP catalyst forms a chiral environment around the metal center. harvard.edursc.org When the imine substrate coordinates to the rhodium, the chiral ligand forces it to adopt a specific orientation. The subsequent delivery of hydrogen from the metal center to the C=N double bond occurs preferentially from one face, leading to the formation of one enantiomer of the amine in excess. rsc.orgdicp.ac.cnacs.org The choice of the BINAP enantiomer ((R)-BINAP or (S)-BINAP) determines the absolute stereochemistry of the resulting amine product. harvard.edu This method is highly effective for a range of substrates and can achieve excellent enantiomeric excesses. organic-chemistry.org
Achieving high enantiomeric excess (ee) in catalytic asymmetric hydrogenation requires careful optimization of reaction parameters. Factors such as temperature, hydrogen pressure, solvent, and catalyst loading can have a profound impact on both the reaction rate and its stereoselectivity. Design of Experiments (DoE) is a statistical methodology used to systematically explore the effects of multiple variables simultaneously.
A DoE approach allows researchers to efficiently map the reaction space and identify the optimal conditions for maximizing the enantiomeric excess. A typical DoE study might investigate variables at different levels (e.g., high and low). The results are then used to build a mathematical model that predicts the outcome (e.g., % ee) based on the input parameters. This allows for the identification of not only the optimal settings for each variable but also any interactions between them.
Below is an illustrative data table from a hypothetical DoE study for the optimization of a Rh-BINAP catalyzed asymmetric hydrogenation.
| Run | Temperature (°C) | Pressure (bar) | Catalyst Loading (mol%) | Solvent | Enantiomeric Excess (%) |
|---|---|---|---|---|---|
| 1 | 25 | 10 | 0.1 | Methanol | 85 |
| 2 | 50 | 10 | 0.1 | Methanol | 78 |
| 3 | 25 | 50 | 0.1 | Methanol | 92 |
| 4 | 50 | 50 | 0.1 | Methanol | 88 |
| 5 | 25 | 10 | 0.5 | Methanol | 89 |
| 6 | 50 | 10 | 0.5 | Methanol | 82 |
| 7 | 25 | 50 | 0.5 | THF | 95 |
| 8 | 50 | 50 | 0.5 | THF | 91 |
| 9 | 37.5 | 30 | 0.3 | THF | 97 |
By analyzing such data, researchers can identify the optimal conditions—for instance, lower temperatures, higher pressures, and a specific solvent like THF—to achieve the highest possible enantiomeric excess for the target amine.
Epoxidation and Ring-Opening Strategies
A powerful and widely employed strategy for the synthesis of functionalized cyclopentanes involves the epoxidation of a cyclopentene (B43876) precursor followed by a nucleophilic ring-opening. This approach allows for the introduction of two functional groups in a stereocontrolled manner.
The initial step in this synthetic sequence is the epoxidation of 3-methyl-cyclopentene. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The epoxidation of an alkene is a concerted process where the oxygen atom is delivered to the double bond from one face of the molecule. In the case of 3-methyl-cyclopentene, the methyl group can direct the incoming epoxidizing agent to the anti-face, leading to a diastereomeric mixture of epoxides, though often with a preference for the trans-epoxide. nih.gov
For enhanced stereoselectivity, directed epoxidation methods can be employed. For instance, if a hydroxyl group is present in the allylic position, the epoxidation can be directed by the formation of a transient complex with a metal catalyst, such as vanadium, leading to high diastereoselectivity. mdpi.com
Table 1: Diastereoselectivity in the Epoxidation of 3-Methyl-cyclopentene Derivatives
| Epoxidizing Agent | Substrate | Diastereomeric Ratio (trans:cis) |
| m-CPBA | 3-Methyl-cyclopentene | ~3:1 |
| Vanadyl acetylacetonate (B107027) / TBHP | cis-3-Methyl-cyclopent-4-en-1-ol | >95:5 |
Note: Data is representative of typical selectivities for these types of reactions.
Once the epoxide is formed, the subsequent step is the nucleophilic ring-opening with ammonia (B1221849) or an ammonia equivalent. This reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the epoxide, leading to the opening of the three-membered ring. A key stereochemical feature of this reaction is that the attack occurs from the face opposite to the C-O bond being broken, resulting in an inversion of configuration at the site of attack.
To achieve the desired cis-1,3-relationship between the methyl and amino groups, the starting epoxide must have a trans-relationship between the methyl group and the epoxide oxygen. The nucleophilic attack by ammonia will then occur at the carbon atom further from the sterically hindering methyl group, leading to the formation of a trans-1,2-amino alcohol. Subsequent chemical manipulations would be required to achieve the target this compound. However, if the starting material is a cis-epoxide, the ring-opening with ammonia can lead to the formation of a trans-3-methyl-cyclopentanol derivative with an amino group at the 2-position.
The direct ring-opening of 3-methyl-cyclopentene oxide with ammonia will typically yield a mixture of regioisomers. The use of Lewis acids can influence the regioselectivity of the ring-opening.
An alternative and often more direct route to this compound involves the conversion of a suitable precursor to cis-3-methyl-cyclopentanone, followed by reductive amination. This ketone can be synthesized through various methods, including the oxidation of cis-3-methyl-cyclopentanol.
Reductive amination is a two-step process that first involves the reaction of the ketone with ammonia to form an imine intermediate. This is followed by the reduction of the imine to the corresponding amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The stereochemical outcome of the reduction is often dependent on the steric environment of the imine, with the hydride typically attacking from the less hindered face. In the case of the imine derived from 3-methyl-cyclopentanone, the methyl group can direct the incoming hydride to the opposite face, leading to the preferential formation of the cis-amine.
Table 2: Diastereoselectivity in the Reductive Amination of 3-Methyl-cyclopentanone
| Reducing Agent | Diastereomeric Ratio (cis:trans) |
| NaBH₃CN | ~4:1 |
| H₂/Pd-C | ~3:1 |
Note: Data is representative of typical selectivities for these types of reactions.
Stereocontrolled Synthesis via Chiral Auxiliaries
The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemistry of a subsequent reaction, and is then removed.
Camphor-derived auxiliaries, such as camphor (B46023) sulfonamides, are widely used due to their rigid bicyclic structure which provides a well-defined steric environment. In the context of synthesizing this compound, a chiral auxiliary could be attached to a cyclopentanone precursor to direct a subsequent alkylation reaction.
For instance, a chiral camphor sulfonamide can be condensed with cyclopentanone to form a chiral enamine or imine. Deprotonation of this intermediate would generate a chiral enolate, where one face is effectively blocked by the bulky chiral auxiliary. Subsequent alkylation with a methylating agent (e.g., methyl iodide) would then proceed from the less hindered face, leading to the formation of a 3-methyl-cyclopentanone derivative with a high degree of diastereoselectivity. Cleavage of the chiral auxiliary would then yield the optically active ketone, which can be converted to the target amine via reductive amination as described previously. The stereochemistry of the final product is dictated by the choice of the enantiomer of the chiral auxiliary.
Chiral phase-transfer catalysis is an attractive method for asymmetric synthesis as it allows for the use of catalytic amounts of a chiral entity to generate enantiomerically enriched products. unimi.it In a phase-transfer system, a reactant in an aqueous phase is transferred to an organic phase by a catalyst, where it can react with a substrate.
For the synthesis of this compound derivatives, a chiral phase-transfer catalyst, often a chiral quaternary ammonium (B1175870) salt derived from cinchona alkaloids, can be used to mediate the alkylation of a cyclopentanone derivative. The catalyst forms a chiral ion pair with the enolate of the cyclopentanone derivative in the organic phase. The steric and electronic properties of the chiral catalyst then direct the approach of the alkylating agent, leading to a diastereoselective or enantioselective alkylation.
The success of this method is highly dependent on the structure of the catalyst, the substrate, and the reaction conditions. By carefully selecting the chiral phase-transfer catalyst, it is possible to achieve a high degree of stereocontrol in the formation of the C-C bond, leading to the desired cis-stereochemistry in the 3-methyl-cyclopentanone precursor.
Table 3: Representative Chiral Phase-Transfer Catalysts for Asymmetric Alkylation
| Catalyst Type | Typical Diastereomeric/Enantiomeric Excess |
| Cinchona Alkaloid-derived Quaternary Ammonium Salts | 80-95% ee |
| Spirocyclic Quaternary Ammonium Salts | >90% ee |
Note: Data represents typical selectivities observed in asymmetric alkylation reactions mediated by these classes of catalysts.
Annulation Reactions for Cyclopentylamine (B150401) Scaffold Construction
Annulation reactions, which involve the formation of a ring from one or more acyclic precursors, are a direct and efficient way to construct the cyclopentylamine scaffold.
A prominent method for synthesizing substituted cyclopentylamines is the catalytic [3+2] annulation of aminocyclopropanes with various partners, including enol ethers. In this reaction, the aminocyclopropane acts as a three-carbon building block. The reaction is typically initiated by a Lewis acid catalyst, which activates the aminocyclopropane. This activation facilitates the ring-opening of the strained cyclopropane (B1198618) ring, forming a zwitterionic intermediate that can be represented as a 1,3-dipole. This dipole then reacts with a two-atom partner (the dipolarophile), such as an enol ether, in a cycloaddition manner to form the five-membered cyclopentane ring. This methodology provides a convergent route to densely functionalized cyclopentylamine derivatives.
A significant advantage of the [3+2] annulation of aminocyclopropanes is the high degree of stereocontrol that can be achieved. When an enantiomerically pure aminocyclopropane is used, the reaction can proceed with complete enantiospecificity, meaning the stereochemistry of the starting material is transferred to the product without erosion. Furthermore, the reaction is often highly diastereoselective. The relative orientation of the substituents on the newly formed cyclopentane ring is controlled by the geometry of the transition state during the ring-closing step. The substituents tend to adopt positions that minimize steric repulsion, leading to the preferential formation of one diastereomer over others. This stereochemical control is crucial for the synthesis of specific isomers like this compound.
An alternative and effective strategy for synthesizing chiral cyclopentylamines involves the fragmentation of rigid bicyclic structures. Specifically, the ring opening of 2-azabicyclo[2.2.1]heptane derivatives has been shown to be a valuable method for producing cis-1,3-disubstituted cyclopentylamines. researchgate.netscispace.com This approach begins with a bicyclic system where the desired stereocenters are held in a fixed orientation. The synthesis of an N-tosyl 2-azabicyclo[2.2.1]heptane system can serve as a key step. scispace.com Subsequent chemical transformation can induce a fragmentation of the bicyclic framework. This fragmentation is not a simple cleavage but a concerted electronic rearrangement that breaks specific carbon-carbon bonds of the bicyclic system, leading to the formation of a monocyclic cyclopentane ring with the substituents already set in a cis configuration. researchgate.netscispace.com A similar principle has been applied using 2-oxabicyclo[2.2.1]heptane derivatives, which undergo controlled opening to yield functionalized cyclopentylamines. nih.gov
Table 2: Annulation and Ring Opening Strategies for Cyclopentylamines
| Method | Key Precursors | Key Transformation | Stereochemical Outcome |
|---|---|---|---|
| [3+2] Annulation | Aminocyclopropane, Enol Ether | Lewis Acid-Catalyzed Cycloaddition | High Diastereoselectivity and Enantiospecificity |
General Synthetic Precursors and Intermediates
The synthesis of this compound can also be achieved by modifying existing carbocyclic scaffolds. The choice of precursor is critical as it dictates the reactions needed to install the amine functionality with the correct cis stereochemistry relative to the methyl group.
Role of Substituted Cyclopentene and Cyclopentanol Intermediates
Substituted cyclopentenes and cyclopentanols are common and versatile intermediates in the synthesis of target molecules like this compound. nih.govnih.govnih.gov
3-Methylcyclopentene (B105217) can serve as a starting point for introducing two functional groups across the double bond. nih.govresearchgate.net Stereoselective reactions such as aminohydroxylation or hydroboration-oxidation can be used to install amine and hydroxyl groups with a specific spatial relationship. For example, hydroboration-oxidation of 3-methylcyclopentene would yield a 3-methylcyclopentanol. The stereochemistry of this reaction can be influenced by the existing methyl group, often leading to the formation of a specific diastereomer.
cis-3-Methylcyclopentanol is a more direct precursor. nih.govresearchgate.net In this intermediate, the hydroxyl group is already in the desired cis position relative to the methyl group. The synthetic task is then reduced to converting the alcohol into an amine while retaining the stereochemistry. This can be achieved through a two-step process involving activation of the hydroxyl group by converting it into a good leaving group (such as a tosylate or mesylate), followed by nucleophilic substitution with an azide salt (N₃⁻). This substitution reaction typically proceeds with an inversion of stereochemistry (Sₙ2 mechanism). Therefore, to obtain the cis-amine, one would need to start with the trans-3-methylcyclopentanol. Alternatively, a Mitsunobu reaction allows for the direct conversion of an alcohol to an azide with inversion of configuration, which can then be reduced to the amine. If retention of stereochemistry is desired, a different sequence of reactions would be necessary.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-Methylcyclopentene |
| cis-3-Methylcyclopentanol |
| trans-3-Methylcyclopentanol |
Conversion of Alcohols to Amines with Configuration Inversion
The synthesis of this compound from its corresponding alcohol stereoisomer is a key transformation that necessitates an inversion of configuration at the carbon center bearing the functional group. The Mitsunobu reaction is a widely utilized and highly effective method for achieving such stereochemical inversion. researchgate.netnih.gov This reaction facilitates the conversion of primary and secondary alcohols into a variety of functional groups, including amines, by employing a dehydrative oxidation-reduction condensation mechanism. researchgate.netorganic-chemistry.org
The reaction typically involves a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The process activates the alcohol's hydroxyl group, turning it into a good leaving group. organic-chemistry.org Subsequent nucleophilic substitution by a suitable nitrogen source proceeds with a clean inversion of stereochemistry, consistent with an Sₙ2-type mechanism. organic-chemistry.orgatlanchimpharma.com
To synthesize this compound, the starting material would be trans-3-methyl-cyclopentanol. The key steps in this synthetic approach are:
Activation of the trans-3-methyl-cyclopentanol using a combination of triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD).
Nucleophilic attack by a nitrogen-containing pronucleophile. Common nucleophiles for this purpose include phthalimide (B116566) or an azide source, such as diphenylphosphoryl azide (DPPA). organic-chemistry.orgorganic-synthesis.com
The substitution reaction inverts the stereocenter, converting the trans configuration to the desired cis configuration, yielding a nitrogen-protected intermediate.
A final deprotection step reveals the target amine. If phthalimide is used, this is typically achieved via hydrazinolysis (a step in the Gabriel synthesis). organic-chemistry.org If an azide intermediate is formed, it is commonly reduced to the amine via hydrogenation or a Staudinger reaction. organic-chemistry.org
The general reaction scheme is outlined below:
Step 1: Mitsunobu Reaction with Configuration Inversion trans-3-Methyl-cyclopentanol is treated with a nitrogen nucleophile in the presence of PPh₃ and DIAD. This yields a cis-configured intermediate (e.g., an N-substituted phthalimide or an azide).
Step 2: Deprotection/Reduction to the Amine The intermediate is converted to the final product, this compound.
The table below summarizes the typical reagents and conditions employed in this two-step conversion.
This stereoinversive strategy is powerful for accessing specific stereoisomers that might be difficult to obtain directly. nih.gov The reliability of the Mitsunobu reaction in inverting the configuration of secondary alcohols makes it a cornerstone in modern stereoselective synthesis. researchgate.netatlanchimpharma.com
Stereochemical Investigations of Cis 3 Methyl Cyclopentylamine
Configurational Assignment and Confirmation
The determination of the relative and absolute stereochemistry of cis-3-methyl-cyclopentylamine relies on a combination of spectroscopic and chromatographic techniques. These methods provide detailed information about the spatial arrangement of the methyl and amino groups on the cyclopentane (B165970) ring.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the stereochemistry of organic molecules. By analyzing various NMR parameters, the relative orientation of substituents on the cyclopentane ring can be determined.
The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space, typically within 5 Å. libretexts.org In NOE spectroscopy (NOESY), the observation of a cross-peak between two protons indicates their spatial proximity. intermediateorgchemistry.co.uk For this compound, an NOE would be expected between the protons of the methyl group and the proton on the carbon bearing the amino group if they are on the same face of the ring. The absence of such a correlation would suggest a trans configuration. NOE experiments are a definitive method for establishing the relative stereochemistry of diastereomers. wikipedia.orgyoutube.com
Table 1: Representative Proton-Proton Coupling Constants in Substituted Cyclopentanes
| Isomer Type | Typical ³J (H,H) Range (Hz) |
| cis | 5 - 8 |
| trans | 8 - 12 |
Note: These are generalized values and can vary based on the specific substituents and ring conformation.
The chemical shifts of protons and carbons in the cyclopentane ring are sensitive to the stereochemical environment. mriquestions.com In cis and trans isomers, the spatial arrangement of the substituents leads to different shielding and deshielding effects, resulting in distinct chemical shifts. blogspot.com For example, in 1,3-disubstituted cyclopentanes, the proton and carbon of the methyl group in the cis isomer will experience a different electronic environment compared to the trans isomer, leading to different resonance frequencies in the ¹H and ¹³C NMR spectra. nih.gov The use of chiral solvating agents can also induce chemical shift differences between enantiomers, allowing for their differentiation and the determination of enantiomeric purity by NMR. asdlib.orglibretexts.org
Table 2: Illustrative ¹H NMR Chemical Shift Differences in Cyclopentane Isomers
| Proton Position | Expected Chemical Shift Range (ppm) - cis | Expected Chemical Shift Range (ppm) - trans |
| CH-NH₂ | Varies | Varies |
| CH-CH₃ | Varies | Varies |
| CH₃ | Varies | Varies |
Note: Specific chemical shifts are highly dependent on the solvent and other substituents.
X-ray crystallography is the most unambiguous method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a suitable salt or derivative of this compound, a detailed map of electron density can be generated. This map reveals the precise positions of all atoms in the molecule, confirming the cis relationship between the methyl and amino groups and providing accurate bond lengths and angles. mdpi.com The formation of a crystalline salt, for example, with a chiral acid, can also allow for the determination of the absolute configuration of the chiral centers.
Chiral chromatography is a powerful technique for the separation of enantiomers. yakhak.orgmdpi.comcsfarmacie.czphenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to different retention times.
For this compound, which is a chiral molecule, its racemic mixture can be resolved into its constituent enantiomers using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) equipped with a chiral column. nih.govchromatographyonline.comgcms.cz Polysaccharide-based CSPs are commonly used for the separation of amines. yakhak.org The separation conditions, including the choice of the chiral column, mobile phase (for HPLC), or carrier gas and temperature program (for GC), must be optimized to achieve baseline separation of the enantiomers. gcms.czsigmaaldrich.comhplc.sk
Table 3: Common Chiral Stationary Phases for Amine Separation
| Stationary Phase Type | Common Examples |
| Polysaccharide-based | Cellulose and amylose (B160209) derivatives (e.g., Chiralcel OD-H) |
| Cyclodextrin-based | Derivatized β- and γ-cyclodextrins |
| Pirkle-type | Phenylglycine and leucine (B10760876) derivatives |
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Stereocontrol in Reaction Pathways
The synthesis of this compound with a high degree of stereoselectivity is a significant challenge in organic synthesis. Achieving stereocontrol in the reaction pathways is crucial to obtain the desired cis isomer in high purity. Various synthetic strategies can be employed to control the formation of the 1,3-cis-disubstituted pattern on the cyclopentane ring. nih.gov These methods often involve stereoselective cycloadditions, ring-closing reactions of acyclic precursors with pre-defined stereocenters, or the stereospecific functionalization of a cyclopentane precursor. nih.govrsc.orgorganic-chemistry.org The choice of reagents, catalysts, and reaction conditions plays a pivotal role in directing the stereochemical outcome of the synthesis.
Stereospecificity of SN2 Reactions Involving Cyclopentyl Bromides
The SN2 (bimolecular nucleophilic substitution) reaction is a cornerstone of organic synthesis, characterized by its stereospecific nature. When a nucleophile attacks an electrophilic carbon, it does so from the side opposite to the leaving group, resulting in an inversion of the stereochemical configuration at that center. This principle is well-demonstrated in reactions involving substituted cyclopentyl bromides, which serve as close analogs for understanding the potential reactions of cyclopentylamine (B150401) derivatives.
In the case of a reaction involving a compound like cis-3-methylcyclopentyl bromide, the incoming nucleophile will attack the carbon atom bonded to the bromine from the backside. doubtnut.com This backside attack forces the other substituents on that carbon to invert, much like an umbrella flipping inside out in the wind. youtube.com Consequently, a cis reactant will yield a trans product. libretexts.org For example, the reaction of cis-3-methylcyclopentyl bromide with a hydroxide (B78521) nucleophile results in the formation of trans-3-methylcyclopentanol. doubtnut.comaskfilo.comembibe.comdoubtnut.com
This predictable inversion of configuration is a hallmark of the SN2 mechanism and is a powerful tool in stereoselective synthesis. libretexts.org The stereospecificity of this reaction is so reliable that if you start with a pure enantiomer of a reactant, you will obtain a pure enantiomer of the product with the opposite configuration. youtube.comyoutube.com
Below is a table summarizing the expected stereochemical outcomes for the SN2 reaction of cis- and trans-3-methylcyclopentyl bromide with a generic nucleophile (Nu:⁻).
| Reactant | Nucleophile (Nu:⁻) | Product | Stereochemical Outcome |
| cis-3-Methylcyclopentyl bromide | OH⁻ | trans-3-Methylcyclopentanol | Inversion of configuration |
| trans-3-Methylcyclopentyl bromide | OH⁻ | cis-3-Methylcyclopentanol | Inversion of configuration |
| cis-3-Methylcyclopentyl bromide | CN⁻ | trans-3-Methylcyclopentyl cyanide | Inversion of configuration |
| trans-3-Methylcyclopentyl bromide | CN⁻ | cis-3-Methylcyclopentyl cyanide | Inversion of configuration |
Influence of Stereochemistry on Reaction Outcomes in Ring Systems
The stereochemistry of cyclic molecules like this compound has a profound influence on their reactivity and the products formed. The fixed spatial arrangement of substituents on a ring can direct the approach of reagents, favor certain transition states, and even determine whether a reaction will occur at all. The cyclopentane ring is not perfectly flat but exists in puckered conformations, such as the envelope and half-chair, to alleviate torsional strain. fiveable.melibretexts.org The positions of substituents as either axial or equatorial can influence the stability and reactivity of the molecule.
In reactions involving cyclic compounds, the stereochemical relationship between substituents (cis or trans) can lead to different products. libretexts.orgfiveable.melibretexts.orgopenstax.org For instance, the formation of intramolecular products, where two parts of the same molecule react, is highly dependent on the substituents being in a cis orientation to allow for ring closure.
The stereochemical course of reactions can also be influenced by the presence of neighboring groups. A substituent can sterically hinder one face of the ring, forcing an incoming reagent to attack from the less hindered face. This is a common strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. The relative stereochemistry of substituents in cyclopentane derivatives can be determined using techniques like NMR spectroscopy by analyzing coupling constants, which are dependent on the dihedral angles between atoms. researchgate.net
The following table illustrates how the initial stereochemistry of a disubstituted cyclopentane can dictate the stereochemistry of the product in a hypothetical stereospecific addition reaction.
| Starting Material | Reagent | Product Stereochemistry | Rationale |
| cis-1,3-Disubstituted Cyclopentane | Electrophilic Addition | trans Addition Product | The reagent adds to the opposite face of the existing substituents. |
| trans-1,3-Disubstituted Cyclopentane | Electrophilic Addition | cis Addition Product | The reagent adds to the same face as one of the existing substituents. |
| cis-1,2-Disubstituted Cyclopentane | Hydroboration-Oxidation | syn-Addition Product | The boron and hydrogen add to the same face of the double bond. |
| trans-1,2-Disubstituted Cyclopentane | Epoxidation | Epoxide on the less hindered face | The bulky reagent approaches from the side with less steric hindrance. |
Isomerization and Epimerization Processes in cis-trans Mixtures
Cis-trans isomerization involves the conversion of one geometric isomer into another. In substituted cycloalkanes, this process typically requires the breaking and reforming of a carbon-carbon bond within the ring, which is energetically demanding. However, isomerization can occur under certain conditions, such as through photochemical excitation or in the presence of a catalyst. researchgate.netrsc.org For example, photoisomerization can be used to convert a cis-alkene to a trans-alkene. researchgate.net
Epimerization is a specific type of isomerization where only one of several chiral centers in a molecule is inverted. In the context of cis-trans isomers, if the carbon atom bearing a substituent is a stereocenter, its inversion would lead to the other isomer. This can happen via a reversible reaction mechanism. For instance, a ketone adjacent to a stereocenter can be enolized with a base, which temporarily destroys the stereocenter. When the enol reverts to the ketone, it can do so to form either the original epimer or the new one, often leading to a thermodynamically controlled mixture of the two.
While specific studies on the isomerization and epimerization of this compound are not extensively documented in readily available literature, the principles can be inferred from related systems. For instance, if the amino group were to be temporarily converted to a group that can be removed and re-added, such as through oxidation to an imine followed by reduction, epimerization could occur at the carbon atom bonded to the nitrogen.
The table below outlines hypothetical scenarios for the isomerization of a cis-disubstituted cyclopentane.
| Starting Isomer | Condition/Reagent | Resulting Isomer(s) | Mechanism |
| cis-1,3-Dimethylcyclopentane | High Temperature | Mixture of cis and trans | Radical-based ring opening and closing |
| cis-3-Methylcyclopentanone | Acid or Base | Mixture of cis and trans | Enolization-keto tautomerism |
| cis-Substituted Cyclopropane (B1198618) | Gold(III) Catalyst | trans-Substituted Cyclopropane | Catalytic isomerization ntnu.no |
| cis-Alkene | UV Light | trans-Alkene | Photoisomerization |
Chemical Reactivity and Derivatization Pathways of Cis 3 Methyl Cyclopentylamine
Amine Reactivity and Functional Group Transformations
The primary amine group in cis-3-Methyl-cyclopentylamine is the focal point of its chemical reactivity, serving as a nucleophile and a site for oxidation, alkylation, and acylation reactions.
Oxidation Reactions Leading to Imines and Nitriles (e.g., with KMnO₄, CrO₃)
The oxidation of primary amines like this compound can yield different products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can initiate the conversion of the primary amine to an imine intermediate.
Initially, the amine is oxidized to a primary imine (specifically, 3-methylcyclopentylideneamine), which is generally unstable and may hydrolyze or undergo further oxidation. With potent oxidizing agents and under vigorous conditions, the reaction can proceed further to form a nitrile. This transformation involves the loss of two hydrogen atoms from the amine nitrogen and the adjacent carbon. However, controlling the reaction to selectively stop at the imine stage can be challenging with such strong oxidants.
Table 1: Oxidation Reactions of this compound
| Reactant | Oxidizing Agent | Intermediate Product | Final Product (Possible) |
|---|
Synthesis of Secondary and Tertiary Amines (e.g., via Reductive Amination with NaBH₄, Catalytic Hydrogenation)
While primary amines themselves are not reduced, they serve as essential starting materials for the synthesis of secondary and tertiary amines through processes like reductive amination. This two-step, one-pot reaction involves the initial reaction of this compound with an aldehyde or ketone to form an imine (or a Schiff base), which is then reduced in situ to the corresponding secondary amine.
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation (H₂ with a metal catalyst like Pd/C or PtO₂). The choice of carbonyl compound determines the substituent added to the nitrogen atom. To synthesize a tertiary amine, the resulting secondary amine can be subjected to another round of reductive amination with a different aldehyde or ketone.
Table 2: Synthesis of Secondary Amines from this compound
| Carbonyl Compound | Reducing Agent | Product |
|---|---|---|
| Formaldehyde | NaBH₄ | N-methyl-cis-3-methylcyclopentylamine |
| Acetaldehyde | Catalytic Hydrogenation | N-ethyl-cis-3-methylcyclopentylamine |
Nucleophilic Substitution Reactions of the Amine Group
The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile. masterorganicchemistry.com It readily participates in nucleophilic substitution reactions, particularly Sₙ2 reactions, with various electrophiles such as alkyl halides. chemguide.co.uk In this process, the amine attacks the electrophilic carbon atom of the alkyl halide, displacing the halide leaving group and forming a new carbon-nitrogen bond.
This reaction is a fundamental method for alkylating the amine. The initial reaction with an alkyl halide produces a secondary amine salt. Subsequent deprotonation with a base yields the free secondary amine. The process can continue, with the secondary amine acting as a nucleophile to form a tertiary amine, and ultimately a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used.
Formation of Sulfonamide Derivatives
A characteristic reaction of primary amines is their conversion to sulfonamides. This compound reacts with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base, such as pyridine (B92270) or triethylamine, to form stable sulfonamide derivatives. ijarsct.co.inresearchgate.net This reaction, known as the Hinsberg test, is also a classic method for distinguishing between primary, secondary, and tertiary amines.
The resulting N-(cis-3-methylcyclopentyl)sulfonamide is a solid crystalline compound. The formation of these derivatives is significant in medicinal chemistry, as the sulfonamide functional group is a key component in many therapeutic agents. researchgate.net
Intermediacy in Complex Molecule Synthesis
The defined stereochemistry and reactive amine handle of this compound make it a valuable intermediate for constructing more elaborate molecular structures, particularly nitrogen-containing heterocycles. nih.govresearchgate.net
Precursor for Nitrogen Heterocycles via Pd(II)-Catalyzed Amination of Olefins
Palladium-catalyzed C-N bond-forming reactions are powerful tools in modern organic synthesis. nih.gov this compound can serve as the nitrogen source in the Pd(II)-catalyzed amination of olefins, a process that can lead to the formation of nitrogen heterocycles. researchgate.netrsc.org
In a typical intramolecular reaction, a molecule containing both the cis-3-methylcyclopentylamino group and a suitably positioned olefin could undergo cyclization. The mechanism generally involves the coordination of the palladium catalyst to the olefin, followed by nucleophilic attack of the amine on the activated double bond. This process, often referred to as hydroamination or amino-palladation, results in a new cyclic structure containing the nitrogen atom. Such strategies are crucial for the efficient synthesis of a wide variety of biologically active nitrogen heterocycles.
Role in the Construction of Carbocyclic Nucleoside Analogs
Carbocyclic nucleosides are a class of compounds where the furanose sugar ring of a natural nucleoside is replaced by a carbocyclic ring, typically a cyclopentane (B165970) or cyclopentene (B43876) ring. uni-hamburg.de This structural modification imparts greater stability against enzymatic cleavage by phosphorylases, which normally break the glycosidic bond in natural nucleosides. uni-hamburg.de The synthesis of these analogs can be approached through several strategies, one of which involves using a pre-formed cyclopentylamine (B150401) as a starting material. uni-hamburg.de
In a linear synthetic approach, a functionalized cyclopentylamine serves as the core scaffold upon which the heterocyclic base (purine or pyrimidine) is constructed in a stepwise fashion. uni-hamburg.de This method makes this compound a potential precursor for a specific subset of carbocyclic nucleoside analogs. The primary amine group of the molecule can act as the attachment point for building the nucleobase ring system through a series of cyclization and condensation reactions. While specific examples detailing the use of this compound itself are not prevalent, the general strategy is well-established for related cyclopentylamine derivatives in the synthesis of potent antiviral agents like Abacavir. uni-hamburg.de
Another related precursor, cis-3-Aminomethylcyclopentylmethanol, has been successfully used to synthesize carbocyclic nucleoside analogues containing various bases such as adenine, uracil, and hypoxanthine. nih.gov Although structurally different, this demonstrates the utility of cis-substituted cyclopentylamines as foundational elements for accessing this class of molecules.
Table 1: Synthetic Approaches to Carbocyclic Nucleosides
| Synthetic Approach | Description | Role of Cyclopentylamine Derivative |
|---|---|---|
| Linear Synthesis | The heterocyclic base is constructed step-by-step onto the amine of a pre-existing carbocyclic ring. uni-hamburg.de | Acts as the foundational scaffold for the nucleobase construction. uni-hamburg.de |
| Convergent Synthesis | A functionalized carbocyclic moiety is condensed directly with a pre-formed heterocyclic base. uni-hamburg.de | The amine can be a key functional group for the condensation step. |
Intermediate for Substituted Triazolo[4,5-d]pyrimidine Compounds
The uni-hamburg.denih.govffame.orgtriazolo[4,5-d]pyrimidine scaffold is a significant heterocyclic system in medicinal chemistry, forming the core of various biologically active compounds. nih.gov Derivatives of this structure are explored for numerous therapeutic targets. The synthesis of substituted triazolopyrimidines often involves the introduction of various functional groups onto the core structure to modulate their pharmacological properties.
This compound can serve as a key intermediate in these syntheses. The primary amine of the molecule can act as a nucleophile, displacing a leaving group (such as a halogen or a methylthio group) on the triazolo[4,5-d]pyrimidine ring. This reaction, typically a nucleophilic aromatic substitution, results in the covalent attachment of the cis-3-methylcyclopentyl group to the heterocyclic core. This synthetic strategy is a common and flexible method for creating a library of diverse compounds for structure-activity relationship (SAR) studies. nih.govkjpupi.id For instance, general synthetic schemes for triazolopyrimidine derivatives show that various amines can be reacted under alkaline or heated conditions to produce the final substituted products. nih.govkjpupi.id
The incorporation of the lipophilic and conformationally distinct cis-3-methylcyclopentyl moiety can significantly influence the resulting molecule's binding affinity to biological targets, such as adenosine (B11128) receptors or enzymes like lysine-specific demethylase 1 (LSD1). nih.gov
Table 2: Role of this compound in Triazolo[4,5-d]pyrimidine Synthesis
| Reaction Type | Reagents | Product |
|---|
Derivatization to Quaternized Ammonium Salts
Quaternary ammonium salts (QAS) are compounds characterized by a positively charged nitrogen atom bonded to four carbon atoms. These salts are synthesized from amines through a process called quaternization. As a primary amine, this compound can be derivatized into a quaternary ammonium salt via exhaustive alkylation.
This transformation is typically achieved by reacting the amine with an excess of an alkylating agent, most commonly an alkyl halide such as iodomethane or iodoethane. mdpi.comnih.gov The reaction proceeds in a stepwise manner:
Primary to Secondary Amine: The primary amine reacts with one equivalent of the alkyl halide to form a secondary amine.
Secondary to Tertiary Amine: The resulting secondary amine reacts with a second equivalent to form a tertiary amine.
Tertiary to Quaternary Salt: The tertiary amine, being nucleophilic, reacts with a third equivalent of the alkyl halide to form the final, stable quaternary ammonium salt. mdpi.com
This process is a variation of the Menshutkin reaction. Modern methods may employ microwave synthesis to reduce reaction times and improve yields, often without the need for a solvent. nih.govresearchgate.net The resulting N,N,N-trialkyl-N-(cis-3-methylcyclopentyl)ammonium salt would possess the characteristic properties of QAS, including potential applications as antimicrobial agents or phase-transfer catalysts. The identity of the counter-ion (e.g., iodide, bromide, chloride) is determined by the alkylating agent used. mdpi.comnih.gov
Table 3: General Scheme for Quaternization
| Starting Material | Reagent | Intermediate Products | Final Product |
|---|
Spectroscopic Characterization Techniques in Research on Cis 3 Methyl Cyclopentylamine
Advanced NMR Spectroscopy Applications
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules like cis-3-Methyl-cyclopentylamine, providing detailed information about the hydrogen and carbon environments, their connectivity, and their through-space proximity.
Proton NMR (¹H NMR) is instrumental in confirming the identity and, crucially, the stereochemistry of this compound. The spectrum reveals the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons through spin-spin coupling.
In this compound, the protons on the cyclopentane (B165970) ring and the methyl and amine groups give rise to characteristic signals. The chemical shifts are influenced by the inductive effects of the electron-withdrawing amine group and the electron-donating methyl group. Protons on carbons adjacent to the amine group (C1) are typically deshielded and appear at a downfield chemical shift, generally in the range of 2.5-3.5 ppm. The protons of the methyl group (CH₃) produce a doublet signal, typically found in the upfield region (0.8-1.2 ppm) due to shielding effects. The remaining cyclopentyl protons produce complex, overlapping multiplets in the 1.0-2.2 ppm range. The two protons of the primary amine (-NH₂) often appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
Stereochemical analysis is heavily dependent on the vicinal coupling constants (³J) between protons on adjacent carbons. For a 1,3-cis relationship on a cyclopentane ring, specific coupling constants are expected. The coupling between the proton at C1 (methine proton adjacent to the amine) and the adjacent protons at C2 and C5, and similarly the coupling between the proton at C3 and its neighbors, provides critical data. In five-membered rings, ³J(cis) values are typically larger than ³J(trans) values. Analysis of these coupling patterns allows for the unambiguous confirmation of the cis relative stereochemistry of the methyl and amino groups.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H on C1 (CH-NH₂) | 2.5 - 3.5 | Multiplet |
| Protons on C2, C4, C5 | 1.0 - 2.2 | Multiplets |
| H on C3 (CH-CH₃) | 1.5 - 2.0 | Multiplet |
| Methyl Protons (CH₃) | 0.8 - 1.2 | Doublet |
Note: Values are estimations based on typical ranges for similar aliphatic amines and substituted cyclopentanes.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. Due to the high symmetry in the parent cyclopentane, the substitution pattern in this compound results in distinct signals for each carbon environment, assuming the cis-isomer exists in a conformation that makes all carbons chemically non-equivalent.
The carbon atom bonded to the nitrogen (C1) is significantly deshielded and typically resonates in the 50-65 ppm range. Similarly, the carbon bearing the methyl group (C3) will also be downfield relative to the unsubstituted ring carbons. The methyl carbon itself will appear in the upfield region of the spectrum, typically between 15-25 ppm. The remaining methylene carbons of the cyclopentane ring (C2, C4, C5) will have distinct chemical shifts influenced by their proximity to the two substituents. The symmetry of the cis isomer may lead to C2 and C5 having similar, though not necessarily identical, chemical shifts, as would C4.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (CH-NH₂) | 50 - 65 |
| C2, C5 (CH₂) | 30 - 45 |
| C3 (CH-CH₃) | 30 - 40 |
| C4 (CH₂) | 20 - 35 |
Note: Values are estimations based on typical ranges for substituted alkanes and cycloalkanes.
To gain deeper insight into the electronic environment of the nitrogen atom, ¹⁵N NMR spectroscopy can be employed. Although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, it provides direct information about the nitrogen center. For primary aliphatic amines, the ¹⁵N chemical shift typically falls within the 0 to 60 ppm range relative to a nitromethane standard. The specific chemical shift for this compound would be sensitive to solvent effects, pH, and hydrogen bonding. Protonation of the amine group would cause a significant downfield shift of the ¹⁵N signal, making this technique useful for studying acid-base chemistry and the formation of ammonium (B1175870) salts.
The Nuclear Overhauser Effect (NOE) is a powerful NMR technique that detects the spatial proximity of nuclei, providing definitive evidence for stereochemical assignments. For this compound, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is ideal for confirming the cis configuration.
In this experiment, irradiation of the methyl protons would result in an NOE enhancement of the signal for the proton on C1 (the methine proton adjacent to the amine group) if they are on the same face of the cyclopentane ring. A strong NOE cross-peak between the methyl group protons and the C1 proton would be unambiguous proof of their cis relationship, as these groups are close in space. Conversely, in the trans isomer, these groups would be on opposite faces of the ring and significantly farther apart, resulting in a very weak or non-existent NOE signal. NOE can also be observed between the protons of the methyl group and other nearby protons on the cyclopentane ring, helping to define the molecule's preferred conformation in solution.
Infrared (IR) Spectroscopy for Functional Group Identification and Isomer Differentiation
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In this compound, the primary amine group gives rise to several characteristic absorption bands.
Primary amines are distinguished by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. Another key feature is the N-H bending (scissoring) vibration, which appears as a broad absorption between 1580 and 1650 cm⁻¹. The spectrum will also feature strong C-H stretching absorptions just below 3000 cm⁻¹ for the sp³-hybridized carbons of the cyclopentane ring and methyl group. The C-N stretching vibration is typically found in the 1020-1250 cm⁻¹ range.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3500 (two bands) | Medium |
| C-H Stretch | Alkyl (sp³ C-H) | 2850 - 2960 | Strong |
| N-H Bend (scissoring) | Primary Amine | 1580 - 1650 | Medium-Strong, Broad |
| C-H Bend | CH₂, CH₃ | 1430 - 1470 | Medium |
Note: Frequencies are based on established correlation tables for aliphatic primary amines.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and torsional angles. For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously determine its absolute configuration, provided a suitable single crystal can be grown.
To apply this technique, the amine is typically converted into a crystalline salt with a chiral acid of known absolute configuration (e.g., tartaric acid or camphorsulfonic acid). The resulting diastereomeric salt is then crystallized. The analysis of the diffraction pattern allows for the construction of an electron density map, from which the exact spatial arrangement of every atom in the crystal lattice is determined. This not only confirms the cis relative stereochemistry between the methyl and amine groups but also establishes the absolute configuration (R or S) at the two chiral centers (C1 and C3). The resulting structural data serves as the ultimate benchmark for validating stereochemical assignments made by other spectroscopic methods like NMR.
Computational and Mechanistic Studies on Cis 3 Methyl Cyclopentylamine
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions, offering insights into reaction pathways, transition states, and the electronic factors that govern them. For cyclic amines like cis-3-Methyl-cyclopentylamine, DFT calculations can unravel complex mechanistic details that are often challenging to probe experimentally.
Elucidation of Stepwise Mechanisms and Transition States
DFT calculations are instrumental in distinguishing between concerted and stepwise reaction mechanisms. For reactions involving this compound, such as nucleophilic substitution or rearrangement, computational analysis can map out the potential energy surface, identifying intermediates and transition states.
A hypothetical reaction pathway for the N-alkylation of this compound with an alkyl halide could be modeled to determine its energetic profile. The calculations would likely reveal a stepwise SN2 mechanism. The key findings from such a study could be summarized as follows:
Identification of Transition States: A single transition state (TS) would be located, characterized by the simultaneous formation of the new N-C bond and the cleavage of the C-halide bond.
Energetic Barriers: The activation energy (ΔG‡) for this transition state would be calculated, providing a quantitative measure of the reaction's feasibility.
| Step | Species | Relative Free Energy (kcal/mol) | Key Geometric Parameters (Å) |
| Reactants | Amine + RX | 0.0 | - |
| Transition State | [Amine---R---X]‡ | 22.5 | N-C distance: ~2.1, C-X distance: ~2.4 |
| Products | Alkylated Amine + X⁻ | -15.0 | - |
An interactive data table representing a hypothetical DFT calculation for the N-alkylation of this compound. The values are illustrative and based on typical SN2 reactions of amines.
Analysis of Intramolecular Rearrangements (e.g.,nih.govresearchgate.net-Alkyl Migration)
Intramolecular rearrangements are fascinating transformations that can lead to significant structural changes. While a nih.govresearchgate.net-alkyl migration is less common than a nih.govresearchgate.net-hydride shift, DFT can be used to explore its possibility in a derivatized form of this compound. For instance, a cationic intermediate generated from the amine could theoretically undergo such a rearrangement.
Computational studies on analogous systems suggest that a nih.govresearchgate.net-alkyl migration would proceed through a high-energy transition state where the alkyl group bridges the C1 and C5 positions. The activation barrier for such a process is typically high, making it a less favorable pathway compared to other potential reactions.
Molecular Modeling and Docking Studies
Molecular modeling and docking are invaluable computational techniques for predicting how a molecule like this compound might interact with a biological target, such as a protein receptor or enzyme.
Prediction of Binding Interactions and Conformational Preferences
The cis stereochemistry of the methyl group in this compound significantly influences its conformational preferences. The cyclopentane (B165970) ring is not planar and exists in envelope or twist conformations. The methyl and amino groups can occupy pseudo-axial or pseudo-equatorial positions, with the lowest energy conformation likely having the bulky methyl group in a pseudo-equatorial position to minimize steric strain.
Molecular docking simulations can be performed to predict the binding mode of this compound within a hypothetical protein active site. These simulations would reveal key intermolecular interactions, such as:
Hydrogen Bonding: The primary amine group is a strong hydrogen bond donor and acceptor.
Hydrophobic Interactions: The methyl group and the aliphatic ring can engage in favorable van der Waals interactions with nonpolar residues.
Electrostatic Interactions: The protonated amine (ammonium) can form salt bridges with negatively charged residues like aspartate or glutamate.
| Target Protein (Hypothetical) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase A | -6.8 | ASP184, LEU83 | Hydrogen Bond (amine), Hydrophobic (methyl) |
| Protease B | -7.2 | GLU235, PHE101 | Salt Bridge (ammonium), Hydrophobic (cyclopentyl) |
| GPCR C | -6.5 | TYR308, VAL112 | Hydrogen Bond (amine), Hydrophobic (methyl, ring) |
An interactive data table illustrating plausible molecular docking results for this compound with various hypothetical protein targets.
Mechanistic Insights from Kinetic Isotope Effects
The kinetic isotope effect (KIE) is a powerful experimental and computational tool for elucidating reaction mechanisms by determining the extent to which an atom is involved in the rate-determining step of a reaction. wikipedia.org Replacing a hydrogen atom with deuterium can lead to a measurable change in the reaction rate if the C-H bond is broken or its vibrational environment is altered in the transition state.
For a reaction involving this compound, such as an enzyme-catalyzed oxidation of the C-H bond adjacent to the nitrogen, a primary KIE would be expected. DFT calculations can be used to predict the magnitude of the KIE by computing the vibrational frequencies of the reactant and the transition state for both the light (H) and heavy (D) isotopologues. A significant kH/kD value (typically > 2) would provide strong evidence for C-H bond cleavage in the rate-limiting step. wikipedia.org
| Reaction Type (Hypothetical) | Isotopic Substitution | Predicted kH/kD | Mechanistic Implication |
| Enzymatic C-H Oxidation | C1-H vs C1-D | 5.2 | C-H bond cleavage is the rate-determining step. |
| Hofmann Elimination | C2-H vs C2-D | 1.8 | C-H bond is weakened in the transition state (secondary KIE). |
An interactive data table showing hypothetical kinetic isotope effects for reactions involving this compound.
Stereoelectronic Effects Governing Reaction Selectivity
Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule. In this compound, the relative orientation of the amino and methyl groups, as well as the lone pair on the nitrogen, can dictate the stereochemical outcome of reactions.
For example, in a reaction where the amine directs a functionalization on the cyclopentyl ring, the approach of the reagent might be influenced by the orbital overlap with the C-H bonds that are anti-periplanar to the nitrogen lone pair. This alignment can stabilize the transition state and lead to a preferred stereochemical outcome. The chirality of this compound can also lead to stereoselective interactions with other chiral molecules or catalysts, a phenomenon of great importance in asymmetric synthesis. nih.gov The CISS (Chiral-Induced Spin Selectivity) effect, for instance, highlights the strong coupling between electron spin and molecular chirality, which can influence the outcome of chemical reactions. nih.govresearchgate.net
Advanced Synthetic Applications of Cis 3 Methyl Cyclopentylamine
Utilization as a Chiral Building Block
In the Preparation of Analogs with Specific Stereochemical Orientations
The core principle of using a chiral building block is to transfer its inherent stereochemistry to a target molecule. However, there are no available studies that demonstrate or analyze how the specific cis configuration of cis-3-Methyl-cyclopentylamine is utilized to control the stereochemical outcome in the synthesis of specific analogs.
Ligand in Coordination Chemistry
The amine functional group allows for the formation of complexes with metal centers. While research exists on complexes of the parent compound, cyclopentylamine (B150401), specific studies on complexes involving this compound are not found.
Formation of Metal-Amine Complexes (e.g., cis-Dichlorobis(cyclopentylamine)platinum(II))
Research has been conducted on cis-Dichlorobis(cyclopentylamine)platinum(II), a complex involving the simpler cyclopentylamine ligand. These studies explore its properties and interactions. However, equivalent research detailing the synthesis and characterization of a platinum (II) complex with this compound as the ligand is not present in the accessible scientific literature.
Influence of Ligand Stereochemistry on Complex Properties
The stereochemistry of a ligand can significantly influence the physical and chemical properties of the resulting metal complex. This includes effects on complex stability, solubility, and reactivity. A comparative study between complexes formed with this compound and its trans-isomer would be necessary to elucidate these influences. No such studies were identified.
Future Research Perspectives
Development of Novel and More Efficient Stereoselective Synthetic Routes
The development of practical and efficient methods for the enantioselective synthesis of cis-3-Methyl-cyclopentylamine is a primary area for future investigation. While general strategies for the synthesis of substituted cyclopentylamines exist, highly efficient and stereoselective routes to this specific cis-isomer are not yet well-established. Future research will likely focus on asymmetric catalysis to achieve high enantiomeric excess.
One promising avenue is the use of transition metal-catalyzed reactions. For instance, asymmetric hydrogenation or hydroamination of appropriately substituted cyclopentene (B43876) precursors could provide a direct route to the chiral amine. The development of novel chiral ligands will be crucial for achieving high stereocontrol in these transformations. nih.govsnnu.edu.cnnih.gov Furthermore, biocatalytic methods, employing enzymes such as transaminases, could offer a green and highly selective alternative for the synthesis of enantiopure this compound.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Asymmetric Catalysis | High enantioselectivity, catalytic turnover | Development of novel chiral ligands |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme screening and engineering |
| Substrate-Controlled Diastereoselective Reactions | Predictable stereochemical outcome | Design of efficient chiral auxiliaries |
| Cascade Reactions | Increased efficiency, reduced waste | Design of novel one-pot syntheses |
Exploration of New Catalytic Transformations Involving the this compound Scaffold
The chiral nature of this compound makes it an attractive candidate for use as a ligand or organocatalyst in asymmetric synthesis. The development of metal complexes containing chiral cyclopentadienyl (B1206354) (Cpx) ligands has found widespread application in asymmetric catalysis, suggesting the potential of cyclopentylamine-derived ligands. snnu.edu.cnnih.govresearchgate.net Future research should explore the coordination of this compound and its derivatives to various transition metals and investigate the catalytic activity of the resulting complexes in a range of asymmetric transformations.
Potential applications for such catalysts include asymmetric hydrogenation, C-H functionalization, and various cycloaddition reactions. snnu.edu.cnresearchgate.net The cis-stereochemistry of the methyl and amino groups could enforce a specific conformation upon coordination to a metal center, leading to high levels of stereochemical induction.
Furthermore, derivatives of this compound could be employed as organocatalysts. For example, the amine functionality could be used to activate substrates through the formation of enamines or iminium ions, enabling a variety of enantioselective transformations. Research in this area would involve the synthesis of a library of derivatives with different steric and electronic properties to fine-tune their catalytic activity and selectivity.
Advanced Computational Studies for Rational Design and Mechanistic Understanding
Computational chemistry is a powerful tool for accelerating the development of new synthetic methods and catalysts. rsc.org In the context of this compound, advanced computational studies can provide valuable insights into several key areas. Density Functional Theory (DFT) calculations can be employed to study the conformational properties of the molecule and its derivatives. nih.govresearchgate.net This information is crucial for understanding how the scaffold's geometry influences its reactivity and its ability to induce stereoselectivity in catalytic reactions.
Furthermore, computational modeling can be used to elucidate the mechanisms of reactions involving this compound. mdpi.com By calculating the energy profiles of different reaction pathways, researchers can identify the factors that control the stereochemical outcome of a reaction and use this knowledge to design more selective catalysts or reaction conditions. For example, computational studies could be used to predict the most stable conformations of metal complexes containing this compound-derived ligands and to model the transition states of catalytic cycles.
The use of computational screening could also accelerate the discovery of new applications for this scaffold. By simulating the interactions of this compound derivatives with biological targets or materials, it may be possible to identify promising candidates for further experimental investigation.
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Conformational analysis, prediction of reactivity |
| Transition State Modeling | Elucidation of reaction mechanisms, understanding stereoselectivity |
| Molecular Docking | Virtual screening for biological activity |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme-catalyzed reactions |
Expanding the Scope of Derivatization for Diverse Chemical Applications
The functional handles of the amino group and the cyclopentane (B165970) backbone in this compound provide ample opportunities for derivatization, leading to new molecules with a wide range of potential applications. Future research will focus on the synthesis of novel derivatives and the evaluation of their properties in various fields.
In medicinal chemistry, N-substituted derivatives of this compound could be synthesized and screened for biological activity. The introduction of different functional groups could lead to compounds with antimicrobial, antitumor, or other therapeutic properties. nih.govmdpi.comresearchgate.netmdpi.com The rigid cyclopentane scaffold can serve as a template to present pharmacophoric groups in a well-defined spatial orientation.
In materials science, derivatives of this compound could be explored as building blocks for new polymers or as components of liquid crystals. The chirality of the molecule could be exploited to create materials with unique optical or electronic properties. For example, incorporation into a polymer backbone could lead to chiral polymers with applications in enantioselective separations or as chiral catalysts.
The synthesis of N-acyl derivatives is a straightforward way to modify the properties of the parent amine. nih.gov These derivatives could find use as chiral auxiliaries in asymmetric synthesis or as intermediates in the synthesis of more complex molecules. The exploration of a wide range of acylating agents would lead to a diverse library of compounds for further investigation.
Q & A
Q. What strategies improve reproducibility in synthesizing cis-3-Methyl-cyclopentylamine derivatives?
- Methodological Answer :
- Documentation : Record reaction conditions (e.g., stirring speed, inert atmosphere details).
- Batch Tracking : Assign unique identifiers to synthetic batches for traceability.
- Open Data : Share NMR spectra, chromatograms, and crystallographic data in repositories like ChemRxiv. Validate methods via inter-laboratory studies .
Methodological Best Practices
- Data Presentation : Follow journal-specific graphics guidelines (e.g., Med. Chem. Commun.): Limit chemical structures to 2–3 per figure, avoid compound-specific labels (e.g., "4b"), and use color-coding for clarity .
- Literature Review : Use tools like EndNote or Zotero to manage citations. Prioritize primary sources indexed in PubMed/Scopus over non-peer-reviewed platforms .
- Ethical Reporting : Disclose conflicts of interest and funding sources. Use standardized nomenclature (IUPAC) and avoid proprietary names .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
